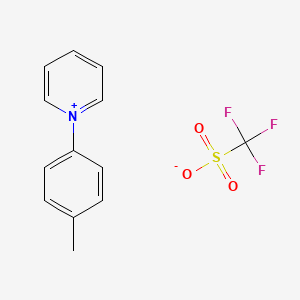

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate

Description

Properties

Molecular Formula |

C13H12F3NO3S |

|---|---|

Molecular Weight |

319.30 g/mol |

IUPAC Name |

1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate |

InChI |

InChI=1S/C12H12N.CHF3O3S/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

TUVJHFXVPBHKAG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate, a pyridinium salt of significant interest in contemporary organic synthesis and medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a robust synthesis protocol, spectral characterization, and prospective applications. Emphasis is placed on the compound's potential as a versatile reagent and building block in the development of novel therapeutic agents and advanced materials. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and chemical process development.

Introduction: The Significance of N-Arylpyridinium Salts

N-substituted pyridinium salts are a class of organic compounds that have garnered considerable attention due to their diverse applications in various scientific disciplines.[1][2] Their utility spans from their role as ionic liquids and phase-transfer catalysts to their function as key intermediates in the synthesis of complex organic molecules.[3][4] The introduction of an aryl substituent on the nitrogen atom, as in the case of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate, imparts unique electronic and steric properties that can be exploited in catalyst design and as pharmacophores in drug development.[5] The trifluoromethanesulfonate (triflate) counter-ion is a non-coordinating and highly stable anion, which often confers desirable solubility and stability characteristics to the salt.[6]

This guide focuses specifically on the p-tolyl substituted pyridinium triflate, providing a detailed exploration of its synthesis, properties, and potential applications, thereby offering a valuable resource for its utilization in research and development.

Compound Identification and Physicochemical Properties

Chemical Identity

-

Systematic Name: 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate

-

CAS Number: 144978-73-4[7]

-

Molecular Formula: C₁₃H₁₂F₃NO₃S

-

Molecular Weight: 331.30 g/mol

-

Chemical Structure:

Figure 1: Chemical structure of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate.

Physicochemical Properties

| Property | Predicted/Reported Value | Source |

| Melting Point | Typically, pyridinium salts are crystalline solids with melting points above 100 °C. For example, Pyridin-1-ium trifluoromethanesulfonate has a melting point of 221-223 °C. | [4] |

| Solubility | Expected to be soluble in polar organic solvents such as acetonitrile, DMSO, and DMF. Limited solubility in non-polar solvents like hexanes and diethyl ether. | General knowledge of ionic salts |

| Stability | The triflate anion imparts high thermal and chemical stability. The compound is expected to be stable under normal laboratory conditions but should be protected from strong bases. | [6] |

Synthesis Protocol

The synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate can be achieved through several methods, with the Zincke reaction being a prominent and versatile approach for the preparation of N-arylpyridinium salts.[8][9]

Zincke Reaction Approach

This method involves the reaction of a pyridine with a suitable activating agent, such as 2,4-dinitrochlorobenzene, to form an N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt). This salt is then reacted with a primary amine, in this case, p-toluidine, to yield the desired N-arylpyridinium salt.[9]

Step-by-Step Methodology:

Part A: Synthesis of N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt)

-

To a solution of pyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2,4-dinitrochlorobenzene.

-

Heat the reaction mixture under reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature, and then to 0-5 °C to induce crystallization.

-

Collect the precipitated yellow solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Zincke salt.

Part B: Synthesis of 1-(p-Tolyl)pyridin-1-ium chloride

-

Dissolve the synthesized Zincke salt in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an equimolar amount of p-toluidine to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Part C: Anion Exchange to Trifluoromethanesulfonate

-

Dissolve the purified 1-(p-Tolyl)pyridin-1-ium chloride in a minimal amount of water or a suitable organic solvent.

-

Add a solution of one equivalent of silver trifluoromethanesulfonate (AgOTf) in the same solvent. A precipitate of AgCl will form immediately.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Filter off the AgCl precipitate through a pad of celite.

-

Remove the solvent from the filtrate under reduced pressure to obtain the final product, 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate. Alternatively, the chloride salt can be treated with trifluoromethanesulfonic acid.

Spectral Characterization

The structural elucidation of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen atom, appearing in the aromatic region, typically downfield. The α-protons (adjacent to the nitrogen) will be the most deshielded, followed by the γ-proton, and then the β-protons.[10] The protons of the p-tolyl group will appear in their characteristic aromatic and aliphatic regions.

-

¹³C NMR: Similar to the protons, the carbon atoms of the pyridinium ring will also be deshielded. The expected chemical shifts for the pyridine carbons are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm, with a downfield shift upon quaternization.[10][11] The carbons of the p-tolyl group will also be observed in their expected regions.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of both the pyridinium and the p-tolyl rings.[12][13] The triflate anion will show strong absorption bands corresponding to the S=O and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), will show a prominent peak for the 1-(p-Tolyl)pyridin-1-ium cation (C₁₃H₁₂N⁺) at m/z 182.10.[1][14]

Applications in Research and Drug Development

N-arylpyridinium salts are versatile compounds with a growing number of applications in both synthetic and medicinal chemistry.[15][16]

Organic Synthesis

-

Catalysis: The pyridinium moiety can act as a phase-transfer catalyst or as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts.[5]

-

Ionic Liquids: Due to their salt-like nature, pyridinium compounds can be designed to be liquid at or near room temperature, serving as environmentally benign solvents and catalysts in various organic transformations.[3][4]

-

Synthetic Intermediates: The pyridinium ring is susceptible to nucleophilic attack, allowing for ring-opening and subsequent functionalization, providing access to a variety of heterocyclic structures.[8]

Drug Development

-

Antimicrobial Agents: Pyridinium salts have long been known for their antimicrobial properties, acting by disrupting the cell membranes of bacteria and fungi.[17] The lipophilicity of the p-tolyl group may enhance this activity.

-

Anticancer and Other Therapeutic Areas: The pyridine nucleus is a common scaffold in many FDA-approved drugs.[18] N-arylpyridinium derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[18][19] The ability to functionalize both the pyridine and the aryl ring allows for the fine-tuning of their biological activity.

Safety and Handling

As with all chemical reagents, 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[20][21]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[22]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[23]

-

Toxicity: While specific toxicity data for this compound is not available, pyridinium compounds, in general, can exhibit varying levels of toxicity. It is prudent to handle this compound with care.

Conclusion

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a valuable compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the N-arylpyridinium scaffold, makes it an attractive building block for the development of novel catalysts, functional materials, and therapeutic agents. This technical guide provides a solid foundation for researchers and professionals to explore and harness the potential of this promising chemical entity.

References

Sources

- 1. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DSpace [scholarshare.temple.edu]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society [acs.digitellinc.com]

- 9. Zincke reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. echemi.com [echemi.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. szabo-scandic.com [szabo-scandic.com]

Methodological & Application

Application Notes & Protocols: 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate as a High-Efficiency Phase-Transfer Catalyst

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate as a phase-transfer catalyst (PTC). We will explore the fundamental principles governing its catalytic activity, its unique structural advantages, and provide detailed, field-tested protocols for its use in challenging nucleophilic substitution reactions. The content herein is designed to bridge theoretical understanding with practical, reproducible execution in a laboratory setting.

Introduction: The Imperative for Advanced Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that enables or accelerates reactions between reactants located in separate, immiscible phases (e.g., solid-liquid or liquid-liquid).[1] The core function of a phase-transfer catalyst is to transport a reactive species, typically an anion, from one phase (e.g., aqueous or solid) into a second phase (organic), where the substrate resides.[2] This circumvents the insolubility barrier that would otherwise prevent the reaction, leading to faster reaction rates, milder conditions, higher yields, and often, the elimination of expensive or hazardous solvents.[2][3]

While traditional quaternary ammonium and phosphonium salts are the workhorses of PTC, there is a growing demand for catalysts with enhanced thermal stability, tunable lipophilicity, and superior performance in demanding transformations. N-aryl pyridinium salts, such as 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate, represent a promising class of such advanced catalysts.[4][5]

Catalyst Profile: 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate

The efficacy of this catalyst stems from the deliberate combination of a functionally optimized cation and a non-interfering anion.

-

PubChem CID: 154791322[6]

-

Molecular Formula: C₁₃H₁₂F₃NO₃S

-

Structure:

-

Cation (The "Shuttle"): The 1-(p-Tolyl)pyridin-1-ium cation possesses a delocalized positive charge across the pyridinium ring. The N-aryl (p-tolyl) group imparts significant lipophilicity, ensuring the cation's solubility and mobility within the organic phase where the substrate is located. This aromatic system also provides enhanced thermal and chemical stability compared to some aliphatic quaternary ammonium salts.

-

Anion (The "Placeholder"): The trifluoromethanesulfonate (triflate, OTf⁻) anion is a key feature. It is exceptionally stable and a very poor nucleophile. This is critical because the catalyst's cationic center must readily release its initial counter-anion to pair with the reactive anion from the bulk reagent (e.g., F⁻, CN⁻, OH⁻). The non-coordinating nature of the triflate ensures this exchange is thermodynamically favorable.

-

The Catalytic Mechanism in Action

The catalyst operates via a well-established extraction mechanism, often referred to as the Starks mechanism.[7] In a solid-liquid system, the 1-(p-Tolyl)pyridin-1-ium cation [Q⁺] forms an ion pair with the reactive anion [Y⁻] at the interface of the solid salt and the organic solvent. This new, lipophilic ion pair [Q⁺Y⁻] is soluble in the organic phase and diffuses away from the interface. Within the organic bulk, the "naked" anion [Y⁻] is poorly solvated and thus highly reactive, readily participating in the desired substitution reaction with the organic substrate [RX]. The reaction generates the product [RY] and releases the leaving group [X⁻], which pairs with the catalyst cation [Q⁺X⁻]. The catalyst then migrates back to the interface to exchange [X⁻] for a new reactive anion [Y⁻], completing the catalytic cycle.

Caption: Figure 1: Catalytic Cycle for Solid-Liquid PTC.

Application Protocol: Nucleophilic Aromatic Fluorination (Halex Reaction)

One of the most valuable applications of high-stability PTCs is in Halide Exchange (Halex) reactions, particularly for the synthesis of aryl fluorides—a motif prevalent in pharmaceuticals and agrochemicals.[8] The following protocol details the fluorination of 4-chloro-3-nitrobenzonitrile, a challenging transformation due to the high lattice energy of the fluoride source (KF) and the potential for catalyst decomposition at elevated temperatures.[9]

Experimental Workflow Overview

Caption: Figure 2: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol

Objective: To synthesize 4-fluoro-3-nitrobenzonitrile from 4-chloro-3-nitrobenzonitrile.

Materials:

-

4-chloro-3-nitrobenzonitrile (1.0 eq)

-

Potassium Fluoride (KF), spray-dried (2.0 eq)

-

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate (0.03 eq, 3 mol%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (for extraction)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrobenzonitrile (e.g., 10.0 mmol, 1.82 g).

-

Rationale: A three-necked flask allows for controlled atmosphere, temperature monitoring, and reagent addition if necessary. A nitrogen atmosphere prevents side reactions with atmospheric moisture.

-

-

Addition of Reagents: To the flask, add spray-dried potassium fluoride (20.0 mmol, 1.16 g) and 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate (0.30 mmol, 100 mg).

-

Rationale: Spray-dried KF has a higher surface area and is more anhydrous than standard KF, which is crucial for reactivity. A 3 mol% catalyst loading is a typical starting point for optimization.

-

-

Solvent Addition: Add anhydrous DMSO (e.g., 20 mL) to the flask.

-

Rationale: DMSO is a polar aprotic solvent that helps to partially solubilize the ionic species and stabilize the transition state of the SₙAr reaction without strongly solvating (and deactivating) the fluoride anion.

-

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 140-150 °C using a heating mantle.

-

Rationale: Vigorous stirring is essential to maximize the interfacial surface area between the solid KF and the liquid phase, which directly impacts the rate of catalysis.[10] High temperature is required to overcome the activation energy for C-Cl bond cleavage.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by taking small aliquots for GC-MS analysis until the starting material is consumed (typically 4-8 hours).

-

Work-up: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water (100 mL).

-

Rationale: Quenching with water dissolves the remaining KF and other inorganic salts.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Rationale: The product is organic-soluble and will move into the ethyl acetate layer, leaving inorganic impurities in the aqueous phase.

-

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Rationale: The water wash removes residual DMSO, and the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-fluoro-3-nitrobenzonitrile.

Performance Data & Analysis

The following table presents representative data for the Halex reaction described above, demonstrating the critical role of the catalyst.

| Entry | Catalyst (mol%) | Temp (°C) | Time (h) | Conversion (%) |

| 1 | None | 150 | 8 | < 5 |

| 2 | Tetrabutylammonium Bromide (3%) | 150 | 8 | ~40% (significant decomposition observed) |

| 3 | 1-(p-Tolyl)pyridin-1-ium triflate (3%) | 150 | 6 | >95% |

Analysis of Results:

-

Entry 1 (Uncatalyzed): The reaction shows negligible conversion, confirming the necessity of a phase-transfer catalyst to shuttle the fluoride anion into the organic phase.

-

Entry 2 (Standard PTC): A standard catalyst like TBAB shows some activity but is prone to Hofmann elimination and decomposition at high temperatures, leading to incomplete conversion and byproduct formation.[9]

-

Entry 3 (N-Aryl Pyridinium PTC): 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate demonstrates superior performance due to its high thermal stability, facilitating near-complete conversion under the demanding reaction conditions.

Conclusion and Future Outlook

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a robust and highly effective phase-transfer catalyst, particularly well-suited for high-temperature applications like nucleophilic aromatic substitution. Its unique combination of a lipophilic, stable N-aryl pyridinium cation and a non-coordinating triflate anion enables efficient catalysis where traditional onium salts may fail. The protocols provided herein serve as a validated starting point for researchers looking to leverage this catalyst's power to overcome challenges in biphasic reaction systems. Future work will explore its application in asymmetric synthesis using chiral variants and its immobilization on solid supports for enhanced recyclability.

References

-

Dalal Institute. Phase Transfer Catalysis. (Accessed February 17, 2026). Available from: [Link]

-

OperaChem. Phase transfer catalysis (PTC). (July 02, 2023). (Accessed February 17, 2026). Available from: [Link]

-

Kivekas, O., et al. Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. (Accessed February 17, 2026). Available from: [Link]

-

Adade, J. K. A., et al. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI. (February 14, 2018). (Accessed February 17, 2026). Available from: [Link]

-

NPTEL Archive. Phase Transfer Catalysis. (Accessed February 17, 2026). Available from: [Link]

-

Ando, T. & Uehara, H. The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. (Accessed February 17, 2026). Available from: [Link]

-

Mąkosza, M. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. (December 08, 2020). (Accessed February 17, 2026). Available from: [Link]

-

ResearchGate. Application and occurrence of pyridinium salts. (Accessed February 17, 2026). Available from: [Link]

-

Frank, J. P., et al. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses. (Accessed February 17, 2026). Available from: [Link]

-

PubChem. 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate. (Accessed February 17, 2026). Available from: [Link]

-

ResearchGate. A New Synthesis of Pyridinyl Trifluoromethanesulfonates via One-Pot Diazotization of Aminopyridines in the Presence of Trifluoromethanesulfonic Acid. (Accessed February 17, 2026). Available from: [Link]

-

Li, Y., et al. Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials. New Journal of Chemistry. (December 27, 2021). (Accessed February 17, 2026). Available from: [Link]

-

Macmillan Group. Phase-Transfer Catalysis (PTC). (April 10, 2008). (Accessed February 17, 2026). Available from: [Link]

-

Sather, A. C., et al. Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. PubMed. (March 05, 2021). (Accessed February 17, 2026). Available from: [Link]

-

Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (June 28, 2024). (Accessed February 17, 2026). Available from: [Link]

-

Royal Society of Chemistry. N-Aryl or N-Alkyl Pyridinium-Substituted Excited-State Intramolecular Proton Transfer Fluorophores. (Accessed February 17, 2026). Available from: [Link]

-

Li, B-Y., et al. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. (Accessed February 17, 2026). Available from: [Link]

-

MDPI. Special Issue : Design and Applications of Phase Transfer Catalysis. (Accessed February 17, 2026). Available from: [Link]

-

BJSTR. A Minireview of Phase-Transfer Catalysis and Recent Trends. (August 12, 2022). (Accessed February 17, 2026). Available from: [Link]

-

Asian Journal of Chemistry. Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. (Accessed February 17, 2026). Available from: [Link]

-

Phase-Transfer Catalysis Communications. PTC-Halex Surprisingly Uses TBA HSO4. (Accessed February 17, 2026). Available from: [Link]

-

Zlatopolskiy, B. D., et al. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. (December 29, 2021). (Accessed February 17, 2026). Available from: [Link]

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate | C13H12F3NO3S | CID 154791322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

Application Notes & Protocols: 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate Mediated C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient approach to molecule construction by treating ubiquitous C-H bonds as functional groups.[1][2] This guide provides an in-depth exploration of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate, a versatile reagent enabling the C-H functionalization of (hetero)arenes. We delve into the mechanistic underpinnings of this transformation, provide detailed protocols for its application, and showcase its utility in the synthesis of valuable molecular scaffolds for the pharmaceutical and agrochemical industries. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to leverage this powerful synthetic tool.

Introduction: The Strategic Advantage of C-H Functionalization

The pyridine ring is a cornerstone motif in a vast number of FDA-approved drugs and regulated agrochemicals.[3] Traditionally, the synthesis of functionalized pyridines and other heterocycles has relied on multi-step sequences involving pre-functionalized starting materials.[1] C-H functionalization offers a more streamlined alternative, directly converting inert C-H bonds into new C-C, C-N, or C-O bonds.[1][4] This approach is not only more efficient but also opens avenues for late-stage functionalization, a critical capability in drug discovery for rapidly generating analogs of complex molecules.[3][5]

Among the various strategies for C-H functionalization, the use of pyridinium salts as activating agents has gained significant traction.[5][6] 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate stands out as a particularly effective mediator for the C-H amination of arenes and heteroarenes, proceeding through a unique radical-mediated pathway.

Mechanistic Rationale: The Pyridyl Radical Cation Pathway

The utility of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate in C-H functionalization is rooted in its ability to generate a highly reactive pyridyl radical cation under photoredox conditions. This intermediate is a powerful electrophile capable of engaging a wide range of C-H bonds.

The generally accepted mechanism involves the following key steps:

-

Formation of the Pyridinium Salt: The process begins with the N-arylation of pyridine with an appropriate arylating agent to form the stable 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate salt.

-

Photoredox-Mediated Single Electron Transfer (SET): In the presence of a suitable photocatalyst (e.g., a ruthenium or iridium complex) and visible light, the pyridinium salt undergoes a single electron transfer (SET) to generate a pyridyl radical cation.[5]

-

Electrophilic Attack on the Arene: The highly electrophilic pyridyl radical cation then attacks the electron-rich C-H bond of the arene or heteroarene substrate.

-

Radical Combination and Rearomatization: The resulting radical intermediate undergoes subsequent steps to form the C-N bond and rearomatize, yielding the N-arylpyridinium salt product.

This photocatalytic approach offers mild reaction conditions and broad functional group tolerance, making it a highly attractive method for complex molecule synthesis.[7]

Caption: Figure 1. Simplified catalytic cycle for pyridinium-mediated C-H amination.

Applications in C-H Functionalization

The methodology employing 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is applicable to a broad scope of substrates, including both electron-rich and electron-deficient arenes and heteroarenes.[5] This versatility makes it a valuable tool for accessing diverse molecular architectures.

C-H Amination of Arenes

A primary application is the direct C-H amination of arenes. The resulting N-aryl pyridinium salts are versatile intermediates that can be further transformed into valuable aniline derivatives or N-aryl piperidines.[5][7]

| Entry | Arene Substrate | Product Yield (%) | Reference |

| 1 | Anisole | 85 | [5] |

| 2 | Toluene | 78 | [5] |

| 3 | Naphthalene | 92 | [5] |

| 4 | 4-Fluorotoluene | 65 | [7] |

| 5 | 1,3,5-Trimethoxybenzene | 95 | [7] |

Table 1. Representative examples of C-H amination of arenes.

C-H Functionalization of Heteroarenes

The method is also effective for the C-H functionalization of various heterocycles, which are prevalent in pharmaceuticals. This allows for the direct introduction of a nitrogen-containing substituent, bypassing traditional cross-coupling strategies.

| Entry | Heteroarene Substrate | Product Yield (%) | Reference |

| 1 | Thiophene | 75 | [5] |

| 2 | Furan | 72 | [5] |

| 3 | Indole | 88 | [5] |

| 4 | Pyrrole | 81 | [5] |

| 5 | Pyridine | 55 | [5] |

Table 2. Representative examples of C-H functionalization of heteroarenes.

Detailed Experimental Protocols

Synthesis of 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate

This protocol describes a general procedure for the synthesis of the pyridinium salt.

Materials:

-

Pyridine

-

p-Tolyl trifluoromethanesulfonate

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

To a solution of pyridine (1.0 equiv) in anhydrous DCM at 0 °C, add p-tolyl trifluoromethanesulfonate (1.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate as a white solid.

Caption: Figure 2. Workflow for the synthesis of the pyridinium salt.

General Protocol for Photocatalytic C-H Amination

This protocol provides a general procedure for the C-H amination of an arene using 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate.

Materials:

-

Arene substrate (1.0 equiv)

-

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate (1.2 equiv)

-

Photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%)

-

Solvent (e.g., Acetonitrile or DMF), degassed

-

Inert atmosphere (Nitrogen or Argon)

-

Visible light source (e.g., Blue LED lamp)

Procedure:

-

In a reaction vessel equipped with a magnetic stir bar, combine the arene substrate, 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate, and the photocatalyst.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Place the reaction vessel in front of the visible light source and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyridinium salt.

Sources

- 1. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03833D [pubs.rsc.org]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing reaction conditions for 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate

Technical Support Center: 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate

Introduction

Welcome to the technical support center for 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate. This guide is designed for researchers, chemists, and drug development professionals who are working with or synthesizing N-aryl pyridinium salts. These compounds are valuable intermediates in organic synthesis, serving as precursors for N-aryl piperidines, and finding applications in the development of novel chemical entities.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis and handling of this specific pyridinium salt. Our focus will be on the widely used Zincke reaction pathway, a robust method for transforming a pyridine into an N-aryl pyridinium salt.[3]

Section 1: Synthesis Overview & Core Principles

The most common and reliable method for synthesizing 1-(p-Tolyl)pyridin-1-ium salts is the Zincke reaction.[3][4] This process involves two key stages:

-

Formation of the Zincke Salt: Pyridine reacts with an activating agent, typically 1-chloro-2,4-dinitrobenzene, to form the highly electrophilic N-(2,4-dinitrophenyl)pyridinium chloride. This intermediate, known as the Zincke salt, is often a stable, isolable solid.[3][5]

-

Reaction with the Primary Amine: The isolated Zincke salt is then treated with a primary amine—in this case, p-toluidine. The amine induces a ring-opening of the pyridine, followed by the displacement of 2,4-dinitroaniline and a subsequent ring-closing to form the desired N-(p-tolyl)pyridinium salt.[3] The trifluoromethanesulfonate (triflate) anion is typically introduced in the final step or via anion exchange.

Experimental Workflow: Zincke Reaction

Caption: General workflow for the synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate via the Zincke reaction.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction has stalled, or I have a very low yield of the desired pyridinium salt. What are the potential causes?

A1: Low yield is a common issue that can often be traced back to a few key parameters:

-

Purity of the Amine: The Zincke reaction is highly sensitive to the purity of the primary amine (p-toluidine). Anilines are notoriously prone to oxidation, appearing as dark, oily substances over time. Oxidized impurities can interfere with the reaction. Causality: Impurities can consume the Zincke salt in non-productive side reactions or inhibit the desired nucleophilic attack. Solution: Ensure your p-toluidine is a clean, off-white to pale yellow solid. If it is dark, purify it by recrystallization from a suitable solvent like aqueous ethanol or by sublimation before use.

-

Quality of the Zincke Salt: The intermediate N-(2,4-dinitrophenyl)pyridinium salt must be pure. It is typically isolated and purified by recrystallization before reacting with the amine.[3] Causality: Residual starting materials (pyridine or 2,4-dinitrochlorobenzene) in the Zincke salt will lower the effective concentration of the active electrophile and complicate the final purification. Solution: Recrystallize the Zincke salt until it is a clean, crystalline solid and verify its purity by melting point or NMR spectroscopy.

-

Insufficient Heat or Reaction Time: The ring-opening and ring-closing cascade is often the rate-determining step and requires thermal energy.[3] Causality: Without sufficient energy input, the reaction may not proceed to completion, leaving unreacted Zincke salt and amine. Solution: Ensure the reaction is heated to the recommended temperature (often refluxing in a solvent like ethanol or methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. For particularly stubborn reactions, switching to a higher-boiling solvent or using microwave irradiation can be effective.[6]

-

Moisture: The intermediates in the Zincke reaction can be sensitive to water. Causality: Water can potentially hydrolyze the Zincke salt or other reactive intermediates. Solution: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if working on a small scale or with highly pure reagents.

Issue 2: Product Purity and Contamination

Q2: My final product is a persistent oil, or it has a deep yellow/orange color that I can't remove. What is this contaminant and how do I purify my product?

A2: This is the most frequently encountered issue, and it almost always points to a specific byproduct.

-

The Contaminant: The yellow-to-orange color is characteristic of 2,4-dinitroaniline , the leaving group from the Zincke reaction.[6] It is a highly colored compound that can co-precipitate with your desired pyridinium salt, making it appear impure.

-

Purification Strategy: Recrystallization: Pyridinium salts are ionic and typically crystalline, making recrystallization the most powerful purification technique.[6][7] The key is selecting the right solvent system.

-

Step 1: Initial Isolation: After the reaction is complete, concentrate the mixture in vacuo to remove the solvent. The resulting crude solid or oil contains your product, 2,4-dinitroaniline, and potentially some unreacted starting materials.

-

Step 2: Solvent Trituration/Washing: Before recrystallization, wash the crude product thoroughly with a solvent in which the pyridinium salt is poorly soluble, but the 2,4-dinitroaniline byproduct is soluble. Diethyl ether is an excellent first choice. Stirring or sonicating the crude solid in ether will often wash away much of the colored impurity. Filter the solid and repeat.

-

Step 3: Recrystallization: Dissolve the washed solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, isopropanol, or acetone) and allow it to cool slowly. If the product "oils out," add a small amount of a co-solvent (an "anti-solvent") in which the product is insoluble (e.g., diethyl ether or hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

-

| Solvent/System | Typical Use Case for Pyridinium Salts |

| Isopropanol/Diethyl Ether | A common system. Dissolve in hot isopropanol, cool, and if needed, precipitate with ether. |

| Ethanol | Good for many simple pyridinium salts. Can be used for washing if the product is insoluble in cold ethanol.[6] |

| Acetone | Effective for removing starting material contamination.[7][8] |

| Dichloromethane/Hexane | Useful for less polar pyridinium salts. Dissolve in minimal DCM and add hexane to precipitate. |

Issue 3: Characterization and Spectral Interpretation

Q3: The ¹H NMR spectrum of my product looks complex or shows broad peaks. Is my product decomposing?

A3: This can indicate a few possibilities.

-

Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening in NMR spectra.[9] Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination, passing a solution of your compound through a small plug of silica or celite can sometimes help.

-

High Temperature Effects: Excessively high reaction temperatures can lead to some decomposition of the pyridinium salt, which can manifest as line broadening in the NMR spectrum.[6]

-

Typical Chemical Shifts: Remember that the positive charge on the nitrogen atom deshields the protons on the pyridinium ring, causing them to appear significantly downfield compared to neutral pyridine, often in the 8.0-9.5 ppm range.[9] The p-tolyl protons will appear in their usual aromatic and methyl regions. A complex spectrum might simply be a mixture of product and unreacted materials. Comparing the crude NMR to spectra of the starting materials is essential.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the specific role of the trifluoromethanesulfonate (triflate) anion? The triflate anion (CF₃SO₃⁻) is a very weakly coordinating anion. Its presence is beneficial for several reasons: it often imparts high crystallinity to the salt, making purification by recrystallization easier. It is also highly stable and generally does not interfere with subsequent reactions. Other anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) serve a similar purpose.[10]

Q2: Can I perform this as a one-pot reaction without isolating the Zincke salt? Yes, one-pot protocols exist where the Zincke salt is formed in situ and then the primary amine is added directly.[5][11] While this can save time, it often makes purification more challenging as you will be dealing with byproducts and unreacted materials from two separate reactions in a single mixture. For achieving the highest purity, isolating the Zincke salt intermediate is recommended.

Q3: The Zincke reaction is not working for my substrate. Are there any alternative methods to synthesize N-aryl pyridinium salts? Yes, if the Zincke reaction is problematic, you can explore other modern methods:

-

Pyrylium Salt Chemistry: Reacting a 2,4,6-triarylpyrylium salt with p-toluidine can yield the corresponding pyridinium salt.[11][12]

-

Oxidative C-H Functionalization: Advanced methods use hypervalent iodine reagents or electrochemistry to directly couple an arene (like toluene) with pyridine.[13] These methods avoid the use of dinitrobenzene derivatives but may require more specialized conditions.

Section 4: Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt)

-

Caution: 1-Chloro-2,4-dinitrobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

-

In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in a minimal amount of a suitable solvent like acetonitrile or ethanol.

-

Add pyridine (1.0-1.1 eq) to the solution. A precipitate often forms immediately.

-

Heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure Zincke salt as a crystalline solid. Dry under vacuum.

Protocol 2: Synthesis of 1-(p-Tolyl)pyridin-1-ium salt

-

To a solution of the purified Zincke salt (1.0 eq) in ethanol, add p-toluidine (1.1 eq).

-

Heat the reaction mixture to reflux. The solution will typically turn a deep red or brown color.

-

Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The disappearance of the Zincke salt spot and the appearance of a new, highly polar spot at the baseline indicates product formation. The reaction is often complete within 4-12 hours.

-

Once complete, allow the solution to cool and concentrate it under reduced pressure to obtain the crude pyridinium salt.

-

The product at this stage is the chloride salt. To obtain the triflate salt, an anion exchange is necessary. This can be achieved by metathesis with a triflate salt (e.g., silver triflate) or by dissolving in a minimal amount of water and adding triflic acid followed by lyophilization.

-

Purify the final triflate salt by recrystallization as described in the troubleshooting section.

Section 5: Visualization of Troubleshooting Logic

Caption: A decision-making flowchart for troubleshooting the synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate.

References

- BenchChem. (2025). mitigating side reactions in pyridinium salt synthesis. BenchChem Technical Support.

- BenchChem. (2025). troubleshooting NMR peak assignments for pyridinium salts. BenchChem Technical Support.

-

Majireck, M. M., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI. [Link]

-

Dong, J., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

-

St-Gelais, A., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

-

Kim, K., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. [Link]

-

Mlinar, J., et al. (2015). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]

-

Postnikov, S. V., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. PMC. [Link]

-

Unknown Authors. (n.d.). N-Arylated pyridinium salts having reactive groups. ResearchGate. [Link]

-

Wikipedia. (n.d.). Zincke reaction. [Link]

-

Unknown Authors. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]

-

Imramovský, A., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. PMC. [Link]

-

Cheng, M. & Kurth, M. J. (2002). THE ZINCKE REACTION. A REVIEW. Organic Preparations and Procedures International. [Link]

-

Unknown Authors. (n.d.). The Zincke reaction. A review. ResearchGate. [Link]

-

Temple University. (2021). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. TUScholarShare. [Link]

-

Unknown Authors. (2018). SNAr Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles. Synfacts. [Link]

-

Imramovský, A., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. [Link]

-

The Doyle Group - UCLA. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Zincke reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Zincke salt - Enamine [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. DSpace [scholarshare.temple.edu]

Technical Support Center: Synthesis of 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate

Welcome to the technical support guide for the synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this N-arylation reaction. We provide in-depth, field-tested insights and troubleshooting protocols to help you optimize your synthesis, identify common byproducts, and ensure the purity of your target compound.

Core Synthesis Overview

The synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a representative example of N-arylation of a heteroaromatic amine. A prevalent and effective method involves the reaction of pyridine with a hypervalent iodine reagent, such as di(p-tolyl)iodonium triflate. This approach leverages the high electrophilicity of the iodonium salt to transfer the p-tolyl group to the nucleophilic nitrogen of pyridine.

The overall transformation is as follows:

Caption: The desired N-arylation reaction pathway.

While the reaction appears straightforward, several competing pathways and operational challenges can lead to the formation of specific byproducts. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting and Byproduct Analysis

This section addresses the most common issues observed during the synthesis and purification of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate.

Q1: My final product is contaminated with a significant amount of an iodo-aromatic compound. What is it and how do I remove it?

A1: Identification, Cause, and Solution

-

Identity of Byproduct: The impurity is almost certainly 4-iodotoluene .

-

Causality: This is not a side reaction but a stoichiometric byproduct of the main reaction. In N-arylation reactions using diaryliodonium salts (Ar₂I⁺X⁻), one aryl group is transferred to the nucleophile (pyridine), while the other is released as an iodoarene (Ar-I).[1][2] The generally accepted mechanism involves ligand exchange on the iodine(III) center followed by reductive elimination-like ligand coupling, which expels the iodobenzene derivative.[1][3]

-

Troubleshooting & Protocol: The presence of 4-iodotoluene is expected and must be managed during purification.

-

Exploit Solubility Differences: The target pyridinium salt is ionic and typically has low solubility in non-polar organic solvents. In contrast, 4-iodotoluene is non-polar and highly soluble in such solvents.

-

Purification Protocol (Trituration/Washing):

-

After the reaction is complete, concentrate the mixture in vacuo to remove the bulk solvent.

-

To the crude solid or oil, add a sufficient volume of a non-polar solvent such as diethyl ether or hexanes.

-

Stir or sonicate the suspension vigorously for 10-15 minutes. The desired pyridinium salt should remain a solid, while the 4-iodotoluene byproduct dissolves.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with several portions of fresh, cold diethyl ether.

-

Dry the purified salt under high vacuum. Repeat if NMR analysis still shows significant contamination.

-

-

Q2: My reaction mixture turned dark brown or black, and the isolated yield was very low. What causes this decomposition?

A2: Identification, Cause, and Solution

-

Potential Cause: The formation of dark, tarry substances typically points to decomposition or complex, undesired side reactions. Two primary factors are often responsible:

-

Excessive Heat: While some N-arylations require heat, pyridinium salts can be susceptible to thermal degradation. More critically, high temperatures can promote pathways analogous to the Zincke reaction , where nucleophilic attack on the pyridinium ring leads to ring-opening.[4][5] The resulting highly conjugated azahexatriene intermediates (often called Zincke imines) are unstable and can polymerize or decompose, especially if trace impurities are present.[6]

-

Presence of Strong Nucleophiles or Bases: If the reaction medium is too basic or contains unintended nucleophiles, these can attack the electrophilic pyridinium ring, initiating decomposition cascades.

-

-

Troubleshooting & Protocol:

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at room temperature or even 0 °C before cautiously applying heat. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating times.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition pathways.

-

Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Non-obvious nucleophilic impurities in solvents can trigger decomposition.

-

pH Control: During workup, avoid strongly basic conditions. Pyridinium salts are generally more stable in neutral or slightly acidic aqueous solutions.

-

Q3: My mass spectrum or NMR shows evidence of 4,4'-bitolyl. How did this form?

A3: Identification, Cause, and Solution

-

Identity of Byproduct: This impurity is 4,4'-bitolyl , the homocoupling product of the p-tolyl group.

-

Causality: The formation of biphenyl-type byproducts suggests the involvement of a minor single-electron transfer (SET) or radical pathway .[3] Although the primary mechanism for arylation with diaryliodonium salts is believed to be ionic, competing radical pathways can occur under certain conditions (e.g., presence of radical initiators, photochemical conditions, or specific catalysts), leading to the homocoupling of aryl groups.

-

Troubleshooting & Protocol:

-

Exclude Light: Run the reaction in a flask wrapped in aluminum foil to prevent potential photochemical decomposition of the diaryliodonium salt.

-

Optimize Reaction Conditions: Changes in solvent polarity or the presence of additives can sometimes suppress radical pathways.

-

Purification: 4,4'-bitolyl is a non-polar, neutral molecule and can be effectively removed using the same trituration/washing protocol described in A1 for 4-iodotoluene. If it co-crystallizes with the product, column chromatography on silica or alumina may be required, though this is often challenging for ionic compounds.

-

Q4: My final product is hygroscopic and difficult to handle. Is this normal, and how should I store it?

A4: Cause and Best Practices

-

Cause: Yes, this is a common characteristic. Many pyridinium salts, particularly those with trifluoromethanesulfonate (triflate) anions, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] This can make obtaining an accurate weight difficult and can introduce water into subsequent reactions.

-

Best Practices for Handling and Storage:

-

Drying: Dry the final product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

-

Storage: Store the purified, dry salt in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite). For long-term storage, sealing the container under an inert atmosphere (N₂ or Ar) is recommended.

-

Handling: When weighing or handling the compound, do so quickly in a low-humidity environment or within a glovebox to minimize exposure to air.

-

Summary of Potential Byproducts

The table below summarizes the key byproducts, their origin, and recommended purification strategies.

| Byproduct Name | Chemical Structure | Common Origin | Recommended Purification Method |

| 4-Iodotoluene | CH₃-C₆H₄-I | Stoichiometric byproduct from diaryliodonium salt | Trituration/washing with non-polar solvents (diethyl ether, hexanes). |

| 4,4'-Bitolyl | CH₃-C₆H₄-C₆H₄-CH₃ | Homocoupling via minor radical pathway | Trituration/washing with non-polar solvents. Recrystallization. |

| Unreacted Pyridine | C₅H₅N | Incomplete reaction | Removal under high vacuum; washing solid product with a non-polar solvent. |

| Zincke Adducts / Polymers | Complex Structures | Ring-opening from heat or nucleophilic attack | Avoid formation by controlling temperature and using pure reagents. Very difficult to remove. |

Key Experimental Protocols

Protocol 1: Synthesis of 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate

This protocol is a representative example and may require optimization.

-

Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add di(p-tolyl)iodonium triflate (1.0 eq). Seal the flask with a septum and purge with dry nitrogen or argon.

-

Reagent Addition: Add anhydrous dichloromethane (DCM) via syringe to dissolve the iodonium salt. In a separate flask, prepare a solution of anhydrous pyridine (1.0-1.2 eq) in anhydrous DCM.

-

Reaction: Add the pyridine solution dropwise to the stirred solution of the iodonium salt at room temperature over 10 minutes.

-

Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH mobile phase) or LC-MS until the starting iodonium salt is consumed.

-

Workup: Upon completion, concentrate the reaction mixture by rotary evaporation to obtain the crude product.

Protocol 2: Purification by Trituration and Washing

-

Trituration: Add diethyl ether (approx. 10 mL per gram of crude material) to the flask containing the crude product.

-

Suspension: Vigorously stir the suspension for 15-20 minutes. The product should appear as a white or off-white solid. Break up any large clumps with a spatula.

-

Filtration: Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with three portions of cold diethyl ether to remove residual soluble impurities (4-iodotoluene, 4,4'-bitolyl).

-

Drying: Transfer the purified white solid to a pre-weighed vial and dry under high vacuum for several hours to remove all residual solvents.

Visual Workflow and Mechanistic Diagrams

Caption: Formation pathways for the desired product and key byproducts.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

-

Wikipedia. Zincke reaction. [Link]

-

Herzon, S. B., et al. (2023). Formation and reactivity of pyridinium salts via Zincke imine intermediates. PNAS. [Link]

-

Mock, A., et al. (2023). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. Organometallics. [Link]

-

Wang, Z., et al. (2022). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ-Amino Ketones via Transfer Hydrogenation. University of Liverpool Repository. [Link]

-

Misiaszek, J., et al. (2023). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Yoshimura, T., et al. (2018). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. RSC Advances. [Link]

-

I-Hsieh, C., et al. (2021). Mechanistic analysis of N-arylation with diaryliodonium salts. ChemRxiv. [Link]

-

Meller, A., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society. [Link]

-

I-Hsieh, C., et al. (2021). Mechanistic analysis of N-arylation with diaryliodonium salts. ChemRxiv. [Link]

-

Stuart, C. (2015). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses. [Link]

-

Cuzzolin, A., et al. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

González, J., et al. (2011). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]

-

Sýkora, J., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]

-

Sýkora, J., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]

-

Movassaghi, M., et al. (2006). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. ResearchGate. [Link]

-

Wang, H., & Gevorgyan, V. (2019). Regiodivergent Arylation of Pyridines via Zincke Intermediates. Angewandte Chemie. [Link]

-

Wang, H., & Gevorgyan, V. (2019). Regiodivergent Arylation of Pyridines via Zincke Intermediates. PubMed. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 3. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zincke reaction - Wikipedia [en.wikipedia.org]

- 5. Reductive Zincke Reaction: Opening of Pyridinium Rings to δ-Amino Ketones via Transfer Hydrogenation. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

Validation & Comparative

A Tale of Two Pyridinium Salts: A Comparative Guide to 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate and Pyridinium Tosylate

In the landscape of modern organic synthesis, pyridinium salts represent a versatile class of compounds with a broad spectrum of applications.[1] Their utility is profoundly influenced by the nature of the substituents on the pyridinium ring and the identity of the counteranion. This guide provides an in-depth, objective comparison of two prominent examples: 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate and pyridinium p-toluenesulfonate (commonly known as pyridinium tosylate or PPTS). While both are pyridinium salts, their reactivity and applications diverge significantly, a direct consequence of their distinct structural features. This guide will illuminate these differences, providing researchers, scientists, and drug development professionals with the technical insights required to select the appropriate reagent for their synthetic challenges.

At a Glance: Key Physicochemical and Functional Differences

| Feature | 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate | Pyridinium p-toluenesulfonate (PPTS) |

| Primary Role | Electrophilic Arylating Agent / Reagent | Mild Brønsted Acid Catalyst |

| Cation | 1-(p-Tolyl)pyridin-1-ium | Pyridinium |

| Anion | Trifluoromethanesulfonate (Triflate) | p-Toluenesulfonate (Tosylate) |

| Key Property | High electrophilicity of the pyridinium ring | Mild and selective acidity[2] |

| Typical Applications | N-arylation, cross-coupling reactions[3][4] | Protection/deprotection of alcohols, acetal formation[5] |

The Decisive Influence of Structure on Function

The differing functionalities of these two pyridinium salts can be rationalized by examining their constituent ions.

The Cation: A Tale of Substitution

-

Pyridinium (in PPTS) : The unsubstituted pyridinium cation in PPTS acts as a proton source, rendering the salt a mild acid.[5]

-

1-(p-Tolyl)pyridin-1-ium : The presence of a p-tolyl group on the nitrogen atom dramatically alters the cation's character. This N-aryl substitution enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. This increased electrophilicity is a key factor in its application as an arylating agent.[6]

The Anion: A Duel of Leaving Groups

-

p-Toluenesulfonate (Tosylate) : The tosylate anion is a good leaving group, and its conjugate acid, p-toluenesulfonic acid, is a strong acid.[7]

-

Trifluoromethanesulfonate (Triflate) : The triflate anion is one of the best leaving groups in organic chemistry. This is due to the strong electron-withdrawing effect of the three fluorine atoms, which effectively delocalizes the negative charge. The exceptional leaving group ability of the triflate anion further enhances the reactivity of the 1-(p-tolyl)pyridin-1-ium cation in nucleophilic substitution reactions.

The interplay of these cationic and anionic features dictates the distinct synthetic roles of these two pyridinium salts.

Pyridinium p-Toluenesulfonate (PPTS): The Gentle Catalyst

PPTS is a widely used, commercially available catalyst valued for its mild acidity.[2] This property makes it an ideal choice for reactions involving substrates that are sensitive to stronger acids.

Core Application: Protection and Deprotection of Alcohols

One of the most common applications of PPTS is in the protection of alcohols as tetrahydropyranyl (THP) ethers and their subsequent deprotection.

Experimental Protocol: Tetrahydropyranylation of an Alcohol using PPTS [8]

-

Materials :

-

Alcohol (1.0 eq.)

-

3,4-Dihydropyran (DHP) (1.2 eq.)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq.)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure :

-

To a solution of the alcohol in anhydrous DCM, add DHP.

-

Add a catalytic amount of PPTS to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Mechanism of PPTS-Catalyzed Tetrahydropyranylation

Caption: Mechanism of PPTS-catalyzed alcohol protection.

The mild acidity of PPTS is crucial in this transformation, as it is sufficient to activate the dihydropyran towards nucleophilic attack by the alcohol without causing side reactions, such as the polymerization of DHP, which can occur with stronger acids.

1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate: The Potent Electrophile

In stark contrast to the catalytic role of PPTS, 1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate serves as a potent electrophilic reagent. The N-aryl substituent activates the pyridinium ring, making it a target for nucleophiles. This reactivity is harnessed in various synthetic transformations, including the synthesis of other N-substituted pyridinium salts and in cross-coupling reactions.

Synthesis of N-Aryl Pyridinium Salts

A common method for the synthesis of N-aryl pyridinium salts is the Zincke reaction.[9] This reaction involves the treatment of a pyridine with an activating agent, such as 2,4-dinitrochlorobenzene, followed by reaction with a primary amine.

Experimental Protocol: Synthesis of an N-Aryl Pyridinium Salt via the Zincke Reaction [1]

-

Materials :

-

Pyridine

-

2,4-Dinitrochlorobenzene

-

Primary amine (e.g., p-toluidine)

-

Ethanol

-

-

Procedure :

-

React pyridine with 2,4-dinitrochlorobenzene to form the Zincke salt, 1-(2,4-dinitrophenyl)pyridinium chloride.

-

Isolate and purify the Zincke salt.

-

React the purified Zincke salt with the desired primary amine (e.g., p-toluidine) in a suitable solvent like ethanol.

-

The reaction typically proceeds with heating and results in the formation of the N-aryl pyridinium salt and 2,4-dinitroaniline as a byproduct.

-

The desired product can be isolated and purified by crystallization.

-

Zincke Reaction Workflow

Caption: Simplified workflow of the Zincke reaction.

Application in Cross-Coupling Reactions

N-aryl pyridinium salts are valuable intermediates in transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[3][10] The pyridinium moiety can act as a leaving group, facilitating the coupling of the N-aryl substituent with various partners.

Comparative Summary and Conclusion

The comparison between 1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate and pyridinium p-toluenesulfonate highlights a fundamental principle in organic chemistry: subtle changes in molecular structure can lead to profound differences in chemical reactivity and application.

| Aspect | 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate | Pyridinium p-toluenesulfonate (PPTS) |

| Reactivity Driver | Electrophilic N-aryl pyridinium cation and excellent triflate leaving group. | Mild Brønsted acidity of the pyridinium cation. |

| Mechanism of Action | Acts as an electrophile in nucleophilic substitution and cross-coupling reactions. | Donates a proton to activate substrates. |

| Synthetic Utility | A reagent for introducing N-aryl groups and participating in C-C and C-N bond formation. | A catalyst for acid-sensitive transformations, particularly in protecting group chemistry. |

References

Sources

- 1. Zincke salt - Enamine [enamine.net]

- 2. nbinno.com [nbinno.com]

- 3. Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Zincke reaction - Wikipedia [en.wikipedia.org]

- 10. Nickel-Catalyzed Enantioselective Arylation of Pyridinium Ions: Harnessing an Iminium Ion Activation Mode - PMC [pmc.ncbi.nlm.nih.gov]

Kinetic Studies of Reactions Catalyzed by 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate

This guide focuses on the application of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate (also referred to as N-(p-Tolyl)pyridinium triflate or T-Pyr ) as a critical co-catalyst/additive in Electrocatalytic CO2 Reduction (CO2RR) . This specific N-aryl substituted pyridinium salt has emerged as a high-performance alternative to simple pyridinium or N-alkyl pyridinium salts, specifically for tuning product selectivity toward C2+ hydrocarbons (ethylene, ethanol) over C1 products (formate, CO) on copper electrodes.

Executive Summary & Catalyst Profile

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium salt functioning as a redox mediator and interface modifier in electrochemical systems. Unlike simple Brønsted acids (e.g., Pyridinium triflate) used in organic synthesis, this N-aryl derivative is designed for electrocatalysis , where the N-substituent (p-Tolyl) plays a pivotal role in hydrophobicity, film formation, and electron density modulation.

Catalyst Snapshot

| Feature | Specification |

| IUPAC Name | 1-(4-Methylphenyl)pyridin-1-ium trifluoromethanesulfonate |

| Common Code | T-Pyr (in electrocatalysis literature) |

| Role | Co-catalyst / Electrolyte Additive for CO2 Reduction |

| Key Mechanism | Formation of organic film on Cu cathode; Proton-Coupled Electron Transfer (PCET) |

| Target Reaction | Electrochemical reduction of CO2 to Ethylene ( |

| Selectivity Shift | Suppresses |

Comparative Kinetic Performance

The kinetic efficacy of 1-(p-Tolyl)pyridin-1-ium triflate is best understood by comparing it with its structural analogues: Pyridinium (PyH+) and 1-(4-Pyridyl)pyridinium (P-Pyr) . The "p-Tolyl" group provides a steric and electronic balance that favors the formation of specific active sites on the electrode surface.

Kinetic Parameters & Selectivity (on Polycrystalline Cu)

The following data summarizes the kinetic shifts observed when 10 mM of the catalyst is added to the electrolyte (0.1 M KHCO3).

| Catalyst / Additive | Onset Potential (vs RHE) | Tafel Slope (mV/dec) | Major Product (FE %) | C2+ Selectivity | Kinetic Insight |

| None (Blank) | -0.8 V | ~120 | Low (<20%) | Kinetics dominated by HER (Hydrogen Evolution Reaction). | |

| Pyridinium (PyH+) | -0.6 V | ~120 | Formate, | Low | Acts primarily as a proton donor; weak C-C coupling promotion. |

| 1-(4-Pyridyl)pyridinium (P-Pyr) | -0.7 V | ~140 | Formate, CO | Very Low | N-lone pair competes for Cu sites, poisoning C-C coupling pathways. |

| 1-(p-Tolyl)pyridinium (T-Pyr) | -0.65 V | ~60 - 70 | Ethylene, Ethanol | High (~80%) | Low Tafel slope indicates a change in the rate-determining step (RDS) to a chemical step (likely C-C coupling) facilitated by the film. |

Critical Insight: The Tafel slope reduction (from ~120 to ~60 mV/dec) with T-Pyr suggests a shift from a simple electron-transfer limited process to a mechanism involving a pre-equilibrium or a chemical rate-limiting step (like dimerization of CO intermediates) stabilized by the T-Pyr film.

Mechanistic Insights & Pathway Visualization

The catalytic action of 1-(p-Tolyl)pyridin-1-ium triflate is not homogeneous but heterogeneous-interfacial . Upon applying a negative potential, the T-Pyr cation undergoes one-electron reduction to form a neutral radical or dimer, which deposits as an organic film on the Copper surface.

Mechanism: Film-Induced Selectivity

-

Reduction:

-

Film Formation: The radicals polymerize/oligomerize to form a hydrophobic layer on the Cu surface.

-

Local Environment Tuning: This layer:

-

Increases local pH (suppressing HER).

-

Traps CO intermediates, increasing their local concentration.

-

Stabilizes the "atop" CO binding mode, favoring C-C coupling.

-

DOT Diagram: Catalytic Cycle & Interface Dynamics

Caption: Interfacial mechanism where 1-(p-Tolyl)pyridinium forms a catalytic film on Cu, suppressing H2 evolution and promoting C-C coupling via intermediate stabilization.

Experimental Protocols

To replicate the kinetic studies and validate the catalyst's performance, follow this standardized protocol.

A. Synthesis of 1-(p-Tolyl)pyridin-1-ium Triflate

Note: This salt is often prepared via the Zincke reaction.

-

Precursor Preparation: Dissolve 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt) in methanol.

-

Substitution: Add 1.1 equivalents of p-toluidine . Reflux for 4-6 hours. The solution turns dark red/brown (Zincke intermediate) then precipitates the N-aryl salt.

-

Anion Exchange: Dissolve the crude chloride salt in water. Add excess Sodium Triflate (NaOTf) or Lithium Triflate . The triflate salt is less soluble in water and will precipitate or can be extracted into dichloromethane (DCM).

-

Purification: Recrystallize from Ethanol/Ether.

-

Validation: 1H NMR (D2O or DMSO-d6) must show the characteristic p-tolyl methyl singlet (~2.4 ppm) and downfield pyridinium protons (>8.5 ppm).

B. Electrochemical Kinetic Study (Tafel Analysis)

Objective: Determine the Tafel slope to identify the rate-determining step.

-

Cell Setup: Use a gas-tight H-cell separated by a Nafion membrane.

-

Working Electrode: Polycrystalline Copper foil (electropolished).

-

Counter Electrode: Platinum mesh.

-

Reference Electrode: Ag/AgCl (3M KCl).

-

-

Electrolyte: 0.1 M KHCO3 (saturated with CO2, pH 6.8).

-

Catalyst Addition: Add 10 mM 1-(p-Tolyl)pyridin-1-ium triflate to the cathodic chamber.

-

Pre-Electrolysis: Hold potential at -1.0 V vs RHE for 10 minutes to form the stable organic film (observe current stabilization).

-

Data Collection:

-

Perform Chronoamperometry at steps of 50 mV (from -0.6 V to -1.2 V vs RHE).

-

Run each step for 30-60 minutes.

-

Quantify gas products (GC) and liquid products (HPLC/NMR) at each step.

-

-

Analysis:

-

Calculate partial current density (

) for Ethylene. -

Plot

vs Overpotential ( -